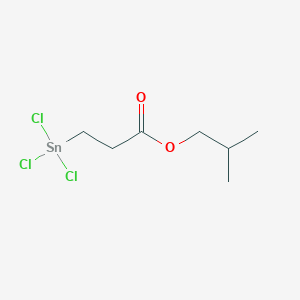
2-Methylpropyl 3-(trichlorostannyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl 3-(trichlorostannyl)propanoate is an organotin compound with a unique structure that combines an ester functional group with a trichlorostannyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-(trichlorostannyl)propanoate typically involves the esterification of 3-(trichlorostannyl)propanoic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropyl 3-(trichlorostannyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Oxidation and Reduction: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate hydrolysis.
Major Products
Substitution Reactions: New organotin compounds with different functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
2-Methylpropyl 3-(trichlorostannyl)propanoate has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive organotin compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl 3-(trichlorostannyl)propanoate involves its interaction with nucleophiles and electrophiles. The trichlorostannyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis, oxidation, or reduction, leading to various products depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(trichlorostannyl)propanoate: Similar structure but with a methyl ester group instead of a 2-methylpropyl group.
Ethyl 3-(trichlorostannyl)propanoate: Similar structure but with an ethyl ester group.
Propyl 3-(trichlorostannyl)propanoate: Similar structure but with a propyl ester group.
Uniqueness
2-Methylpropyl 3-(trichlorostannyl)propanoate is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, such as solubility and boiling point, compared to its analogs.
Propiedades
Número CAS |
183174-49-4 |
|---|---|
Fórmula molecular |
C7H13Cl3O2Sn |
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
2-methylpropyl 3-trichlorostannylpropanoate |
InChI |
InChI=1S/C7H13O2.3ClH.Sn/c1-4-7(8)9-5-6(2)3;;;;/h6H,1,4-5H2,2-3H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
TUGZIGCFWXGVFS-UHFFFAOYSA-K |
SMILES canónico |
CC(C)COC(=O)CC[Sn](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)

![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)

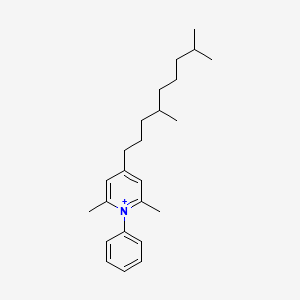
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
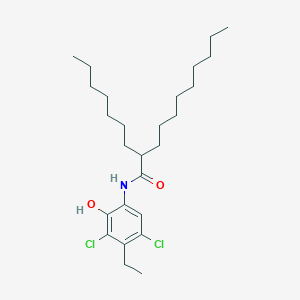
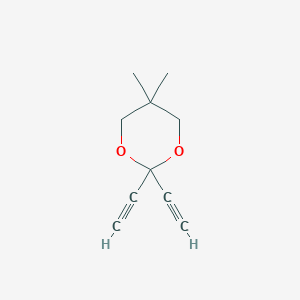
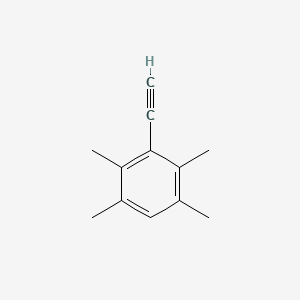
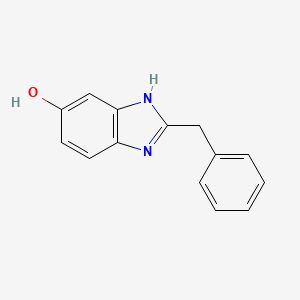

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
